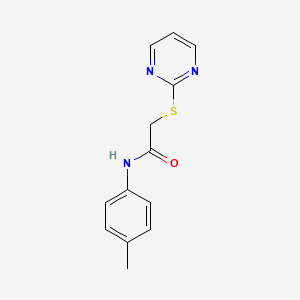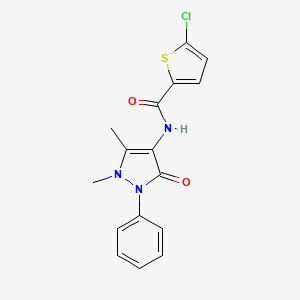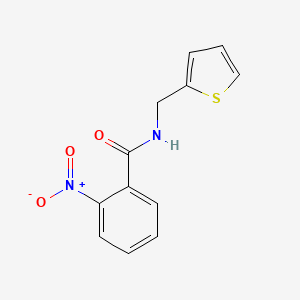![molecular formula C19H23NOS B5865409 N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
N-mesityl-3-[(4-methylphenyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-mesityl-3-[(4-methylphenyl)thio]propanamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiol-based compound with a mesityl group attached to a propanamide backbone. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
Applications De Recherche Scientifique
N-mesityl-3-[(4-methylphenyl)thio]propanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising compound for the treatment of various diseases. This compound has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of N-mesityl-3-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to scavenge free radicals and prevent oxidative damage to cells. Additionally, this compound has been found to modulate the expression of various genes involved in cell signaling and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. This compound has also been found to modulate the expression of genes involved in cell signaling and apoptosis. Additionally, this compound has been found to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-mesityl-3-[(4-methylphenyl)thio]propanamide in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising compound for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and has been produced in high yield and purity using the synthesis method described above.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to dopaminergic neurons, which are involved in the development of Parkinson's disease. Additionally, this compound has been found to induce oxidative stress and cell death in various cell types. Therefore, caution should be taken when using this compound in lab experiments, and appropriate safety measures should be followed.
Orientations Futures
There are many potential future directions for research on N-mesityl-3-[(4-methylphenyl)thio]propanamide. One area of research could focus on the development of this compound derivatives with improved biological activity and reduced toxicity. Another area of research could focus on the use of this compound in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-mesityl-3-[(4-methylphenyl)thio]propanamide involves the reaction of 4-methylthiobenzaldehyde with mesitylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then treated with thionyl chloride to yield this compound in high yield and purity. This synthesis method has been widely used in the production of this compound for research purposes.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-13-5-7-17(8-6-13)22-10-9-18(21)20-19-15(3)11-14(2)12-16(19)4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRIRKLIEJQGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)

![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5865350.png)


![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)

![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)

![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)